MT1/MT2 Receptor Binding Affinity: TIK-301 vs. Melatonin, Ramelteon, and Tasimelteon
TIK-301 exhibits extremely high binding affinity for both MT1 and MT2 receptors, with Ki values of 0.081 nM and 0.042 nM, respectively [1]. In comparative terms, its MT1 affinity (Ki=0.081 nM) is roughly an order of magnitude higher than that of melatonin (Ki=0.527 nM) [2] and tasimelteon (Ki=0.304 nM) [3], and is comparable to ramelteon (Ki=0.014 nM) [4]. Its MT2 affinity (Ki=0.042 nM) is also notably higher than melatonin (Ki=0.274 nM) [2] and ramelteon (Ki=0.112 nM) [4], while being similar to tasimelteon's (Ki=0.069 nM) [3]. This profile positions TIK-301 among the highest-affinity synthetic melatonergic agonists available for research.
| Evidence Dimension | Binding affinity (Ki) |
|---|---|
| Target Compound Data | MT1: 0.081 nM; MT2: 0.042 nM |
| Comparator Or Baseline | Melatonin (MT1: 0.527 nM; MT2: 0.274 nM); Ramelteon (MT1: 0.014 nM; MT2: 0.112 nM); Tasimelteon (MT1: 0.304 nM; MT2: 0.069 nM) |
| Quantified Difference | TIK-301 has ~6.5x higher MT1 affinity vs. melatonin and ~3.8x higher vs. tasimelteon. TIK-301 has ~2.7x higher MT2 affinity vs. ramelteon. |
| Conditions | Radioligand binding assays in CHO or HEK cells expressing recombinant human MT1/MT2 receptors. |
Why This Matters
Higher binding affinity can translate to greater potency and a longer duration of receptor occupancy, which are critical parameters for studies requiring robust and sustained pharmacological effects.
- [1] TIK-301 (PD-6735) Product Datasheet. MedChemExpress. Retrieved from manufacturer website. View Source
- [2] Melatonin Ki MT1 MT2 nM. Table 5, PMC. Retrieved from pmc.ncbi.nlm.nih.gov. View Source
- [3] Lavedan C, Forsberg M, Gentile AJ. Tasimelteon: a selective and unique receptor binding profile. Neuropharmacology. 2015 Apr;91:142-7. View Source
- [4] Kato K, Hirai K, Nishiyama K, et al. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology. 2005 Feb;48(2):301-10. View Source
